molecular formula C7H13NO B1268322 1-(Piperidin-2-yl)ethanone CAS No. 97073-22-8

1-(Piperidin-2-yl)ethanone

Cat. No. B1268322
CAS RN: 97073-22-8
M. Wt: 127.18 g/mol
InChI Key: SHTKZOSFNVMLJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Piperidin-2-yl)ethanone derivatives often involves the use of piperidine and ethanone as starting materials. A notable example is the microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone through the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation, showcasing the efficiency of modern synthetic techniques in producing this compound and its derivatives with high yield and purity (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-2-yl)ethanone derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography reveals that the piperidine ring adopts a chair conformation, which is crucial for its chemical reactivity and interactions. Furthermore, the structure is characterized by intra- and intermolecular hydrogen bonding, contributing to its stability and physical properties (Karthik et al., 2021).

Chemical Reactions and Properties

1-(Piperidin-2-yl)ethanone and its derivatives participate in various chemical reactions, including condensation, cyclization, and Michael addition, owing to the reactive nature of the amine and carbonyl groups. These reactions are essential for the synthesis of complex heterocyclic compounds and for modifications that enhance the molecule's pharmacological properties. For example, the compound has been involved in the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, which exhibit antimicrobial activity (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They play a significant role in the pharmaceutical industry .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .
    • The outcomes also vary widely. For instance, piperidine derivatives have shown promising results in treating various conditions, from cancer to Alzheimer’s disease .
  • Synthesis of Photoreactive Probes

    • 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoreactive probes .
    • These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .
    • The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
    • The results of these studies have helped to better understand the functioning of GABA receptors .
  • Antioxidant Action

    • Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
  • Anti-Cancer and Anti-Metastatic Effects

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
    • For example, Piperine, Evodiamine, Matrine, Berberine, and Tetrandine have shown promising results .
  • Synthesis of Photoactive a-Mannosides and Mannosyl Peptides

    • 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoactive a-mannosides and mannosyl peptides .
  • Inactivators of Human Cytochrome P450 2B6

    • 1-Trifluoroacetyl piperidine has also been used in the synthesis of inactivators of human cytochrome P450 2B6 .
  • Synthesis of Photoaffinity Labeled Fusidic Acid Analogues

    • 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoaffinity labeled fusidic acid analogues .
    • These analogues are used to study the binding sites of fusidic acid, a powerful antibiotic .
  • Synthesis of Hydroxyamides as Anticonvulsants

    • 1-Trifluoroacetyl piperidine has also been used in the synthesis of hydroxyamides .
    • These compounds have shown promising results as anticonvulsants .
  • Antiviral and Anti-HIV Activities

    • Chalcone derivatives, which can be synthesized from piperidine, showed activity as antiviral and anti-HIV agents .
  • Antimalarial, Antileishmanial, and Anti-tubercular Agents

    • Chalcone derivatives also showed activity as antimalarial, antileishmanial, and anti-tubercular agents .
  • Antihypertensive and Antimicrobial Activities

    • Piperidine derivatives have displayed a wide range of biological activities, including antihypertensive and antimicrobial activities .
  • Anticonvulsant and Anti-inflammatory Activities

    • Piperidine derivatives have also shown anticonvulsant and anti-inflammatory activities .

Safety And Hazards

While specific safety and hazard information for 1-(Piperidin-2-yl)ethanone is not available, similar compounds may cause harm if inhaled, come into contact with skin, or if swallowed . It’s important to use personal protective equipment and avoid dust formation when handling such compounds .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .

properties

IUPAC Name

1-piperidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTKZOSFNVMLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339765
Record name 2-Acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-2-yl)ethanone

CAS RN

97073-22-8
Record name 2-Acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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